molecular formula C25H36O7 B563294 6'-Carboxy Simvastatin-d6 CAS No. 1346604-34-9

6'-Carboxy Simvastatin-d6

Cat. No.: B563294
CAS No.: 1346604-34-9
M. Wt: 454.593
InChI Key: XKRMLBJLSDIWTC-NPQYNQSCSA-N
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Preparation Methods

The synthesis of 6’-Carboxy Simvastatin-d6 involves the incorporation of deuterium atoms into the simvastatin molecule. This process typically includes the following steps:

Industrial production methods for 6’-Carboxy Simvastatin-d6 are similar to those used for other deuterated compounds, involving large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

6’-Carboxy Simvastatin-d6 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

6’-Carboxy Simvastatin-d6 exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is responsible for cholesterol synthesis in the liver. This inhibition leads to a decrease in cholesterol levels in the blood . The deuterium atoms in the compound enhance its stability and allow for more precise tracking in metabolic studies.

Properties

IUPAC Name

(2R,4S,4aR,5S,6S)-4-[2,2-bis(trideuteriomethyl)butanoyloxy]-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O7/c1-5-25(3,4)24(30)32-20-11-16(23(28)29)10-15-7-6-14(2)19(22(15)20)9-8-18-12-17(26)13-21(27)31-18/h6-7,10,14,16-20,22,26H,5,8-9,11-13H2,1-4H3,(H,28,29)/t14-,16-,17+,18+,19-,20-,22-/m0/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRMLBJLSDIWTC-NPQYNQSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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